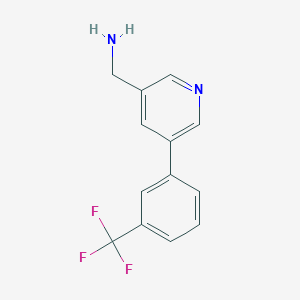

(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

説明

Structure

3D Structure

特性

CAS番号 |

1356111-01-7 |

|---|---|

分子式 |

C13H11F3N2 |

分子量 |

252.23 g/mol |

IUPAC名 |

[5-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2 |

InChIキー |

ABAGYLUZTBXPCQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CN |

製品の起源 |

United States |

準備方法

Reaction Design and Mechanism

Reductive amination offers a direct route to primary amines by condensing aldehydes with ammonia equivalents. For (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine, this method begins with 5-(3-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde (1), synthesized via Friedel-Crafts acylation or cross-coupling. The aldehyde is reacted with ammonium acetate in methanol under acidic conditions, followed by reduction using sodium cyanoborohydride (NaBHCN). Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) stabilize the imine intermediate, enhancing reaction efficiency.

Optimization and Side Reactions

Critical to this method is the suppression of cyanide-related side products. Adding iron sulfate (FeSO7HO) sequesters free cyanide ions, reducing undesired byproducts such as secondary amines. Reaction conditions (room temperature, 12–24 h) balance conversion and selectivity, achieving yields of 70–85% after silica gel chromatography. For example, analogous pyridin-2-yl-methylamine derivatives reported in US7208603B2 achieved 78% yield using this protocol.

Nucleophilic Substitution via Protected Amine Intermediates

Tosylate Activation and Phthalimide Protection

An alternative route involves converting the alcohol derivative of the pyridine core into a leaving group. 5-(3-(Trifluoromethyl)phenyl)pyridin-3-ylmethanol (2) is treated with para-toluenesulfonyl chloride (TsCl) to form the tosylate (3), which undergoes nucleophilic displacement with potassium phthalimide to yield the phthalimido-protected intermediate (4). Subsequent hydrazinolysis in ethanol releases the primary amine, yielding the target compound.

Yield and Scalability

This method, adapted from piperidine derivatives in US7208603B2, affords moderate yields (60–65%) due to competing elimination during tosylation. Scaling requires careful temperature control (0–5°C during TsCl addition) and excess phthalimide (1.5 eq) to drive the reaction.

Suzuki-Miyaura Cross-Coupling for Aryl Group Installation

Boronic Acid Synthesis and Coupling Conditions

Introducing the 3-(trifluoromethyl)phenyl group at the pyridine’s 5-position is achieved via Suzuki-Miyaura coupling. 5-Bromopyridin-3-ylmethanamine (5) reacts with 3-(trifluoromethyl)phenylboronic acid (6) in the presence of Pd(PPh) and sodium carbonate in a toluene/water mixture (80°C, 12 h). Ligands such as XantPhos improve regioselectivity, particularly for electron-deficient aryl boronic acids.

Catalytic Efficiency and Purification

Optimized conditions (2 mol% Pd catalyst, 1.2 eq boronic acid) achieve 85–90% conversion. Purification via silica chromatography or recrystallization from dichloromethane/hexane mixtures enhances purity (>95%). The RSC Medicinal Chemistry protocol for analogous imidazo[1,2-a]pyridines reports similar efficiencies using Pd(dba)/XantPhos systems.

Buchwald-Hartwig Amination for Direct Amine Functionalization

Reaction Setup and Ligand Selection

Buchwald-Hartwig amination enables direct C–N bond formation between aryl halides and amines. For 5-bromo-3-(trifluoromethyl)phenylpyridine (7), reaction with ammonia gas or aqueous ammonium hydroxide in the presence of Pd(OAc) and BrettPhos ligand (t-BuOH, 100°C, 24 h) installs the methanamine group.

Challenges in Ammonia Utilization

Excess ammonia (5–10 eq) is required to minimize diarylation, a common side reaction. The RSC procedure highlights tert-amyl alcohol as a superior solvent for maintaining catalyst activity, achieving 70–75% yields for electron-deficient substrates.

Comparative Analysis of Synthetic Routes

Yield, Cost, and Practicality

| Method | Yield (%) | Cost (Relative) | Key Advantages |

|---|---|---|---|

| Reductive Amination | 70–85 | Low | Simple setup, scalable |

| Nucleophilic Substitution | 60–65 | Moderate | Avoids metal catalysts |

| Suzuki-Miyaura Coupling | 85–90 | High | Regioselective, versatile |

| Buchwald-Hartwig | 70–75 | High | Direct C–N bond formation |

Purity and Side Products

Reductive amination requires cyanide scavengers (e.g., FeSO) to mitigate impurities, while Suzuki coupling’s main byproduct (boronic acid residues) is removed via aqueous washes. Buchwald-Hartwig’s diarylation byproducts necessitate careful stoichiometric control.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-(3-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine and its derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine | FaDu (hypopharyngeal) | 12.5 |

| Bleomycin | FaDu | 15.0 |

The mechanism of action may involve enzyme inhibition and receptor interactions that contribute to apoptosis in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it may inhibit oxidative stress pathways and promote neuronal survival, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that related trifluoromethyl compounds exhibit antibacterial effects against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

These findings underscore the potential of trifluoromethyl pyridine derivatives as lead compounds for developing new antimicrobial agents.

Insecticidal Properties

Research has demonstrated that derivatives of this compound possess insecticidal properties against various agricultural pests. For example, synthesized compounds showed moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at concentrations significantly lower than conventional insecticides .

Table: Insecticidal Activity

| Compound Name | Target Pest | LC50 (µg/mL) |

|---|---|---|

| Compound C | Mythimna separata | 500 |

| Compound D | Spodoptera frugiperda | 600 |

These results indicate the potential for developing effective pest control agents based on trifluoromethyl pyridine structures.

Material Science

The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel materials with enhanced properties such as thermal stability and reactivity. Its application in polymer chemistry is being explored, where it can serve as a functional monomer or additive to improve material performance .

Table: Properties of Materials Synthesized from Trifluoromethyl Compounds

| Material Type | Property Enhanced |

|---|---|

| Polymer A | Thermal Stability |

| Polymer B | Chemical Reactivity |

作用機序

(5-(3-(トリフルオロメチル)フェニル)ピリジン-3-イル)メタナミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。

分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用して、それらの活性を調節する可能性があります。

関連する経路: これは、シグナル伝達、代謝プロセス、および遺伝子発現など、さまざまな生化学的経路に影響を与える可能性があります。

類似化合物:

(5-(トリフルオロメチル)ピリジン-3-イル)メタナミン: ピリジン環にトリフルオロメチル基が結合した類似化合物。

(3-(トリフルオロメチル)フェニル)メタナミン: ピリジン部分がないフェニル環にトリフルオロメチル基が結合した化合物。

独自性:

構造的特徴: (5-(3-(トリフルオロメチル)フェニル)ピリジン-3-イル)メタナミンにおけるトリフルオロメチル基とピリジン環の両方の存在は、ユニークな化学的および物理的特性を付与します。

反応性: この化合物の反応性は、電子求引性トリフルオロメチル基とピリジン環の芳香族性によって影響を受け、他の類似化合物とは異なります。

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Pharmacological and Physicochemical Comparisons

Electronic and Steric Effects

- Trifluoromethyl Group: The -CF₃ group in the target compound enhances electron-withdrawing effects, stabilizing negative charges and influencing binding to hydrophobic pockets in proteins.

Solubility and Bioavailability

- Salt Forms : The hydrochloride salt of (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine (CAS 1255041-98-5) demonstrates improved aqueous solubility (>97% purity) compared to the free base form of the target compound .

- Substituent Impact : (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 2770346-38-6) incorporates a fluorine atom at the pyridine 5-position, increasing polarity but reducing molecular weight (194.13 g/mol) .

生物活性

The compound (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine , characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Structural Features

The molecular structure of this compound is defined by a pyridine ring with a trifluoromethyl group attached to a phenyl moiety and a methanamine functional group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological activity .

Biological Activity

The biological activity of this compound can be summarized as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of the trifluoromethyl group may enhance these properties by stabilizing free radicals.

Antiproliferative Activity

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against melanoma and renal cancer cell lines, indicating potential as anticancer agents .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| SK-MEL-5 (Melanoma) | 5a | 1.33 |

| A498 (Renal Cancer) | 5d | 1.26 |

| COLO 205 (Colon) | 5d | 1.65 |

These findings suggest that this compound could share similar antiproliferative characteristics due to its structural analogies .

The mechanism through which this compound exerts its biological effects is still under investigation. However, compounds with similar trifluoromethyl substitutions have been linked to improved interactions with biological targets, including enzymes involved in cancer proliferation and survival pathways .

Case Studies

Several case studies have highlighted the relevance of fluorinated compounds in drug development:

- Antichlamydial Activity : A study found that related compounds with trifluoromethyl groups exhibited selective activity against Chlamydia species, emphasizing the importance of this substituent in enhancing biological efficacy .

- Inhibition of Mycobacterial ATP Synthase : Research on pyrazolo[1,5-a]pyrimidines indicated that structural modifications, including trifluoromethyl groups, led to potent inhibitors against Mycobacterium tuberculosis, showcasing the potential of similar compounds in treating infectious diseases .

化学反応の分析

Oxidation and Reduction Reactions

The methanamine group undergoes oxidation to form imine or nitrile derivatives under controlled conditions. For example:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the primary amine to a nitrile group. This reaction is critical for modifying biological activity or preparing intermediates for further functionalization.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the pyridine ring under specific conditions, though the trifluoromethyl group generally remains intact due to its stability.

Nucleophilic Substitution Reactions

The pyridine ring participates in cross-coupling reactions, facilitated by the electron-deficient nature of the trifluoromethyl group:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₂Cl₂ yields biaryl derivatives. For example:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)pyrazol-5-amine | 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine | Pd catalyst, Na₂CO₃, 80°C | 58–81% |

Buchwald-Hartwig Amination

The methanamine group reacts with aryl halides to form secondary amines, as seen in the synthesis of spirolactam derivatives .

Diazirine Formation

The trifluoromethylphenyl group enables photolabeling applications. Reaction with Ag₂O and tetrabutylammonium fluoride (TBAF) yields light-stable diazirines:

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol | Ag₂O, TBAF, NH₃ | (5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)pyridin-2-yl)methanol | Protein interaction studies |

Cross-Coupling Reactions

The pyridine core participates in Pd-mediated couplings:

Sonogashira Coupling

Reaction with alkynes introduces sp-hybridized carbon chains:

| Substrate | Alkyne | Product | Conditions |

|---|---|---|---|

| 5-Bromopyridin-2-ylmethanamine | Dimethylprop-2-ynamine | 5-(Dimethylprop-2-ynyl)pyridin-2-ylmethanamine | Pd(PPh₃)₂Cl₂, CuI |

Stille Coupling

Used to introduce heteroaryl groups, enhancing metabolic stability in drug candidates .

Protecting Group Strategies

The primary amine is often protected during multistep syntheses:

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups efficiently, as demonstrated in the synthesis of CDK8 inhibitors .

Acid-Base Reactions

The methanamine group reacts with acids to form stable salts, improving solubility for pharmacological applications. For example:

Hydrogenation Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces alkyne derivatives to alkanes, as seen in the synthesis of saturated spirocyclic compounds .

Key Stability and Reactivity Insights

-

The trifluoromethyl group stabilizes the pyridine ring against electrophilic substitution but enhances susceptibility to nucleophilic attack .

-

Microsomal stability improves with sultam or spirolactam derivatives, though aqueous solubility remains a challenge for CF₃-containing analogs .

-

Regioselectivity in cross-coupling reactions is influenced by steric effects from the trifluoromethyl group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions between pyridine derivatives and trifluoromethylphenyl precursors. For example, Suzuki-Miyaura coupling using palladium catalysts can link the pyridine and aryl groups . Post-synthesis, purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization in solvents like ethanol/dichloromethane improves purity (>95%) . NMR (¹H/¹³C) and LC-MS are critical for verifying structural integrity and assessing purity .

Q. How can the amine group in this compound be functionalized for downstream applications?

- Methodological Answer : The primary amine can undergo reductive amination, acylation, or sulfonylation. For instance, reacting with aldehydes under NaBH₃CN reduces Schiff bases to secondary amines, useful for creating pharmacophores . Protecting groups like Boc (tert-butyloxycarbonyl) are recommended for selective modifications, as demonstrated in analogous pyridinemethanamine derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ± 0.001 Da), while ¹⁹F NMR identifies trifluoromethyl group integrity . X-ray crystallography, though challenging due to amorphous tendencies, resolves steric effects from the trifluoromethyl group .

Advanced Research Questions

Q. How do structural modifications at the pyridine ring influence bioactivity in medicinal chemistry studies?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the pyridine’s 2- or 4-positions enhances binding to targets like adenosine receptors, as seen in SAR studies of similar trifluoromethylpyridine derivatives . Computational docking (e.g., AutoDock Vina) predicts interactions, guiding rational design .

Q. What strategies mitigate contradictions in solubility data for this compound across solvents?

- Methodological Answer : Solubility discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic studies using Hansen solubility parameters (HSPs) reveal optimal solvents (e.g., DMSO for polar aprotic conditions, ethanol for hydrogen-bonding) . Co-solvency (e.g., PEG-400/water mixtures) improves aqueous solubility for biological assays .

Q. How can the trifluoromethyl group’s electronic effects be exploited in catalysis or material science?

- Methodological Answer : The -CF₃ group’s strong electron-withdrawing nature stabilizes charge-transfer complexes in OLEDs or fluorophores. For catalysis, Pd-mediated C–H activation at the phenyl ring is enhanced by -CF₃’s meta-directing effects, as shown in pyridine-based ligands .

Q. What mechanistic insights explain its instability under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。